REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11](Cl)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.[Li+].C[Si]([N-:55][Si](C)(C)C)(C)C>C1COCC1.Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([NH2:55])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,6.7.8.9.10|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=NC=C1)Cl
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.88 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
93.1 mL
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 70.2% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |